Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C9H13ClO3 and a molecular weight of 204.65 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[2.4]heptane ring system fused with an oxirane ring and a carboxylate ester group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-methyl-1-oxaspiro[2.4]heptane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically at room temperature, to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of substituted spiro compounds.
Oxidation: Formation of spiro ketones or oxides.
Reduction: Formation of spiro alcohols or alkanes.
Scientific Research Applications
Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the chlorine atom and the ester group can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate: Similar spirocyclic structure but lacks the chlorine atom.
1-Oxaspiro[2.4]heptane, 7-[(4-chlorophenyl)methyl]-4,4-dimethyl-: Contains a spirocyclic structure with different substituents
Uniqueness
Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a compound of increasing interest in pharmacology and medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by relevant data tables and research findings.
Molecular Formula: C₉H₁₃ClO₃
Molecular Weight: 204.65 g/mol
Structure: The compound features a spirocyclic structure that enhances its reactivity and biological interactions, particularly due to the presence of a chlorine atom and a carboxylate group .
Preliminary studies suggest that this compound may interact with specific enzymes or receptors within biological systems, influencing various metabolic pathways. These interactions could be crucial for understanding its therapeutic potential in treating diseases.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related spirocyclic compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activity .
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the efficient production of the compound in laboratory settings. The methods used often include halogenation and esterification processes, which are critical for introducing the chlorine atom and carboxylate group into the structure.
Study on Enzyme Inhibition
A recent study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound was tested at varying concentrations, revealing an IC50 value that indicates significant enzyme inhibition at higher concentrations (50 μM). This suggests potential use in therapeutic applications where enzyme regulation is necessary .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Molecular Weight | Notable Features |
---|---|---|---|
Methyl 1-oxaspiro[2.4]heptane-2-carboxylate | C₈H₁₂O₃ | 156.18 g/mol | Lacks chlorine; simpler spirocyclic structure |
Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate | C₉H₁₃ClO₃ | 190.62 g/mol | Different positioning of chlorine; similar reactivity |
Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate | C₉H₁₄O₃ | 200.24 g/mol | Additional methyl groups; altered steric properties |
This table highlights how this compound stands out due to its unique combination of functional groups and spirocyclic structure, which may confer distinct reactivity patterns and biological interactions compared to these similar compounds.
Properties
Molecular Formula |
C9H13ClO3 |
---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-6-3-4-8(5-6)9(10,13-8)7(11)12-2/h6H,3-5H2,1-2H3 |
InChI Key |
YFBRHAOZLLDRMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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